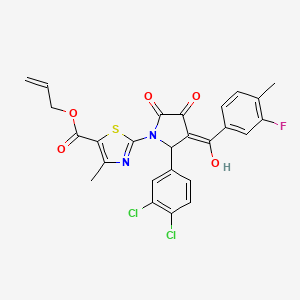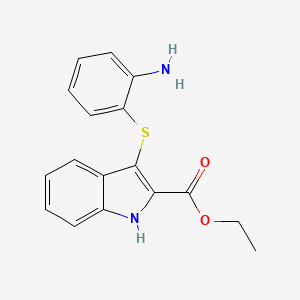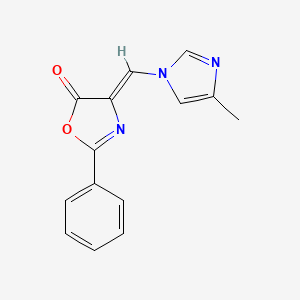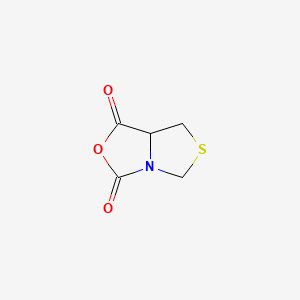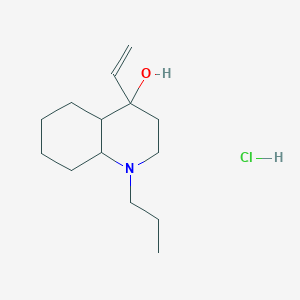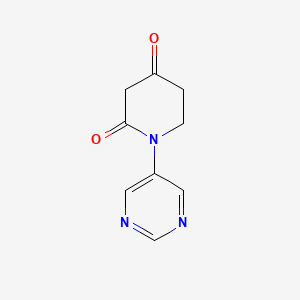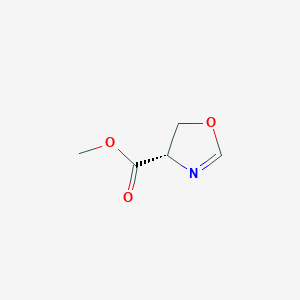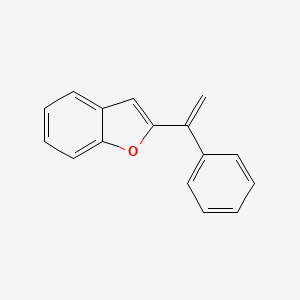
Benzofuran, 2-(1-phenylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(1-Phenylvinyl)benzofuran can be achieved through various methods. One common synthetic route involves a tandem palladium-assisted coupling-cyclization reaction between 1-phenylvinyl iodides and ortho-substituted arylalkynes . This method provides a rapid and efficient approach to build up benzoheterocycle-based analogues of biological interest. The reaction conditions typically involve the use of palladium catalysts and silylated alkynes in a one-pot reaction, followed by a desilylation step and a Sonogashira coupling reaction .
Chemical Reactions Analysis
2-(1-Phenylvinyl)benzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, silylated alkynes, and phenylvinyl iodides . The major products formed from these reactions are functionalized benzofurans and indoles, which have shown significant biological activities .
Scientific Research Applications
2-(1-Phenylvinyl)benzofuran has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology and medicine, it has shown promising anticancer properties by inhibiting tubulin assembly, making it a potential candidate for the development of new anticancer agents . Additionally, benzofuran derivatives have demonstrated antibacterial, antiviral, and anti-inflammatory activities, further expanding their applications in the pharmaceutical industry .
Mechanism of Action
The mechanism of action of 2-(1-Phenylvinyl)benzofuran involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By inhibiting tubulin assembly, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other known antimitotic agents, making 2-(1-Phenylvinyl)benzofuran a valuable compound in cancer research.
Comparison with Similar Compounds
2-(1-Phenylvinyl)benzofuran can be compared to other benzofuran derivatives, such as 2-(1-Phenylvinyl)indole and combretastatin A-4. While all these compounds exhibit antimitotic properties, 2-(1-Phenylvinyl)benzofuran is unique due to its specific structural features and the presence of the phenylvinyl group, which enhances its biological activities .
Properties
CAS No. |
56426-70-1 |
|---|---|
Molecular Formula |
C16H12O |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-(1-phenylethenyl)-1-benzofuran |
InChI |
InChI=1S/C16H12O/c1-12(13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)17-16/h2-11H,1H2 |
InChI Key |
DEDRBMAXSDOJSQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


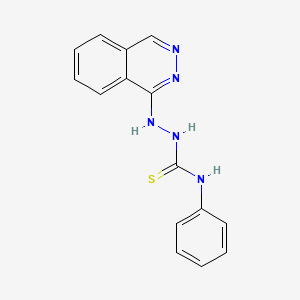
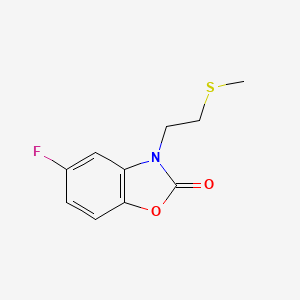
![2-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5(2H)-one](/img/structure/B12899039.png)
![9-[2-(4,5-Dihydro-1,3-oxazol-2-YL)ethyl]-9H-carbazole](/img/structure/B12899046.png)
